

# Application Note: Characterization of DACN(Tos,Suc-NHS) Conjugates by Mass Spectrometry

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## Compound of Interest

Compound Name: DACN(Tos,Suc-NHS)

Cat. No.: B6286770

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and safety. The **DACN(Tos,Suc-NHS)** is a heterobifunctional linker that facilitates a two-step conjugation process. Initially, the N-hydroxysuccinimide (NHS) ester reacts with primary amines, primarily the epsilon-amino groups of lysine residues on the antibody surface. Subsequently, the diazacyclonon-7-yne (DACN) moiety allows for a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized payload. This application note provides a detailed protocol for the synthesis and mass spectrometric characterization of **DACN(Tos,Suc-NHS)** conjugates.

## Experimental Protocols

### 1. Conjugation of **DACN(Tos,Suc-NHS)** to a Monoclonal Antibody

This protocol describes the initial conjugation of the **DACN(Tos,Suc-NHS)** linker to a monoclonal antibody (mAb).

Materials:

- Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **DACN(Tos,Suc-NHS)** linker
- Anhydrous dimethyl sulfoxide (DMSO)
- Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[1]
- Quenching solution: 1 M Tris-HCl, pH 8.0
- Desalting columns (e.g., PD-10)
- Spectrophotometer

#### Procedure:

- Antibody Preparation: Prepare the mAb at a concentration of 1-5 mg/mL in the conjugation buffer.
- Linker Preparation: Immediately before use, dissolve the **DACN(Tos,Suc-NHS)** linker in anhydrous DMSO to a stock concentration of 10 mM.
- Conjugation Reaction: Add the desired molar excess of the dissolved linker to the antibody solution. A typical starting point is a 10-fold molar excess of linker to mAb.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[2]
- Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
- Purification: Remove excess linker and quenching reagent by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column according to the manufacturer's instructions.
- Concentration and Purity Assessment: Determine the protein concentration using a spectrophotometer at 280 nm. The purified mAb-DACN conjugate is now ready for payload

conjugation or characterization.

## 2. Payload Conjugation via Copper-Free Click Chemistry

This protocol outlines the conjugation of an azide-functionalized payload to the mAb-DACN conjugate.

Materials:

- Purified mAb-DACN conjugate
- Azide-functionalized payload (e.g., an azide-modified cytotoxic drug)
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- **Payload Preparation:** Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.
- **Click Reaction:** Add a 3- to 5-fold molar excess of the payload to the mAb-DACN conjugate.
- **Incubation:** Incubate the reaction mixture for 4-12 hours at room temperature or 37°C, protected from light if the payload is light-sensitive.
- **Purification:** Remove the excess payload by a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
- **Final ADC Characterization:** The purified ADC is now ready for detailed characterization.

## 3. Mass Spectrometry Analysis of **DACN(Tos,Suc-NHS)** Conjugates

This protocol describes the characterization of the final ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

Materials:

- Purified ADC sample

- LC-MS system (e.g., a Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system)
- Reversed-phase or size-exclusion column suitable for intact protein analysis
- Mobile phases:
  - A: 0.1% formic acid in water
  - B: 0.1% formic acid in acetonitrile
- Optional: PNGase F for deglycosylation

#### Procedure:

- Sample Preparation:
  - Dilute the ADC sample to a concentration of 0.1-1.0 mg/mL in mobile phase A.
  - (Optional) For highly heterogeneous glycoproteins, deglycosylation can simplify the mass spectrum.<sup>[3]</sup> To do this, incubate the ADC with PNGase F according to the manufacturer's protocol.
- LC-MS Analysis:
  - Equilibrate the column with the initial mobile phase conditions.
  - Inject 1-5 µg of the ADC sample.
  - Perform a chromatographic separation using a suitable gradient (e.g., for reversed-phase, a linear gradient from 20% to 80% mobile phase B over 15-30 minutes).
  - Acquire mass spectra in the positive ion mode over an appropriate m/z range (e.g., 1000-4000 m/z).
- Data Analysis:
  - Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.<sup>[4]</sup>

- Identify the peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, etc., drug-linker moieties.
- Calculate the average DAR using the relative abundance of each species.

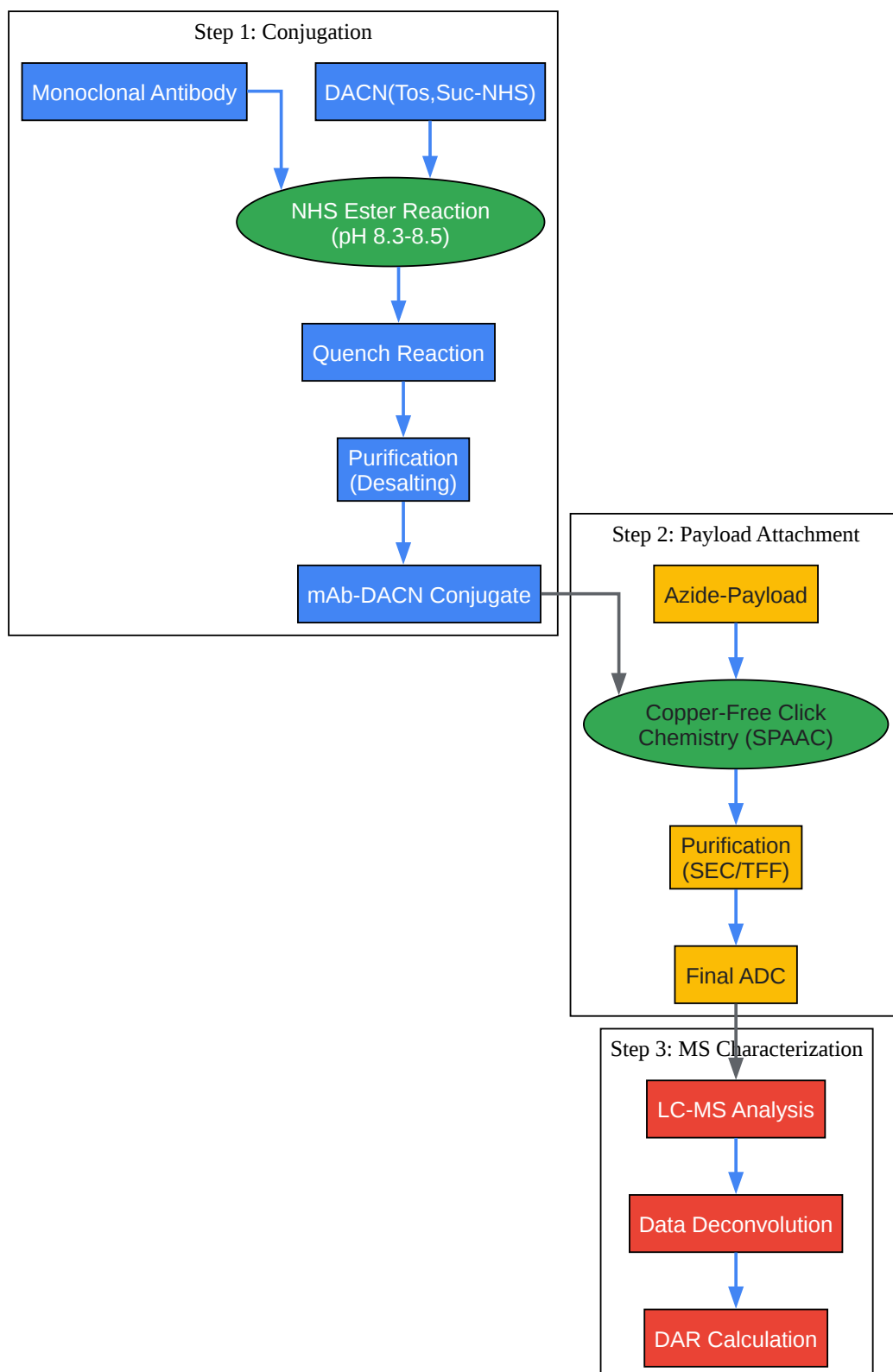
## Data Presentation

The following table summarizes the expected molecular weights for a model ADC based on Trastuzumab.

Species	Molecular Weight (Da)	Description
Deglycosylated Trastuzumab	~145,500	Unconjugated monoclonal antibody.
DACN(Tos,Suc-NHS) Linker	475.5	Molecular weight of the linker.
Azide-Payload (Hypothetical)	~500	Molecular weight of a hypothetical azide-functionalized payload.
Drug-Linker Moiety	~975.5	Combined mass of the linker and payload.
DAR 0	~145,500	Unconjugated, deglycosylated Trastuzumab.
DAR 1	~146,475.5	Trastuzumab with one drug-linker moiety.
DAR 2	~147,451.0	Trastuzumab with two drug-linker moieties.
DAR 3	~148,426.5	Trastuzumab with three drug-linker moieties.
DAR 4	~149,402.0	Trastuzumab with four drug-linker moieties.
DAR 5	~150,377.5	Trastuzumab with five drug-linker moieties.
DAR 6	~151,353.0	Trastuzumab with six drug-linker moieties.
DAR 7	~152,328.5	Trastuzumab with seven drug-linker moieties.
DAR 8	~153,304.0	Trastuzumab with eight drug-linker moieties.

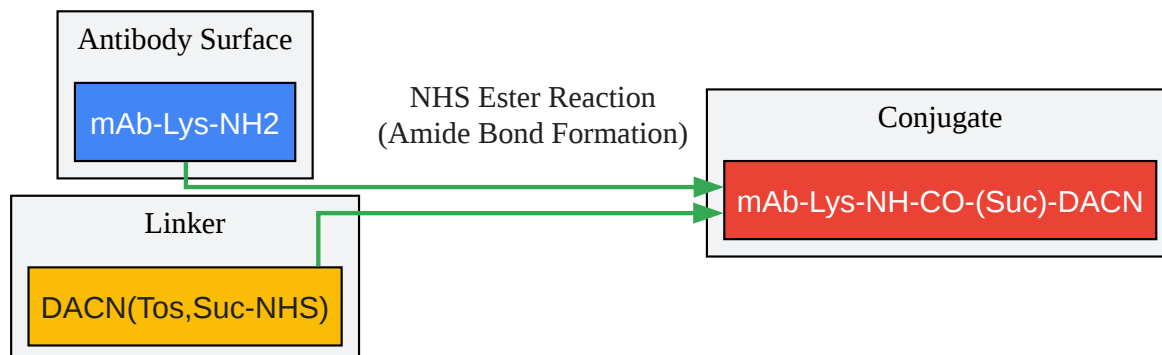
Note: The molecular weight of the antibody can vary depending on the specific batch and post-translational modifications.

## Visualizations



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Caption: Experimental workflow for ADC synthesis and characterization.



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Caption: **DACN(Tos,Suc-NHS)** conjugation to an antibody lysine residue.

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